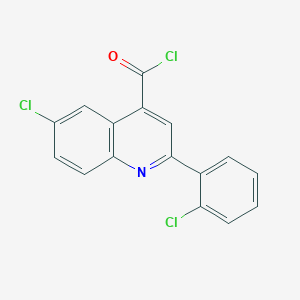

6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Descripción

6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a quinoline backbone substituted with chlorine at the 6-position, a 2-chlorophenyl group at the 2-position, and a reactive carbonyl chloride moiety at the 4-position. This compound serves as a key intermediate in medicinal chemistry for synthesizing amide or ester derivatives, particularly in the development of histone deacetylase (HDAC) inhibitors and other biologically active molecules . Its structure imparts unique electronic and steric properties due to the electron-withdrawing chlorine substituents and the ortho-chlorophenyl group, which influence reactivity and intermolecular interactions.

Propiedades

IUPAC Name |

6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKRDTOHSDDZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Construction of the Quinoline Core with 6-Chloro Substitution

The quinoline scaffold is typically synthesized via classical methods such as the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones or aldehydes with carbonyl compounds under acidic or basic catalysis. For 6-chloro substitution, 2-amino-5-chlorobenzophenone derivatives are often employed as starting materials. The presence of the chloro substituent at the 6-position is introduced by using appropriately substituted benzophenones or anilines.

A representative synthetic route includes:

- Chloroacetylation of 2-amino-5-chlorobenzophenone to form 2-chloroacetamido-5-chlorobenzophenone.

- Cyclization under controlled conditions to generate the quinoline core with the 6-chloro substituent.

This approach is supported by patent literature describing the cyclization of 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone intermediates to yield 6-chloro-2-chloromethylquinoline derivatives.

Formation of the Carbonyl Chloride Group at the 4-Position

The conversion of the quinoline-4-carboxylic acid or related carboxylate intermediate to the corresponding carbonyl chloride is a critical step. Common reagents used include:

- Thionyl chloride (SOCl₂)

- Phosphorus pentachloride (PCl₅)

- Oxalyl chloride (COCl)₂

These reagents facilitate the replacement of the carboxylic acid hydroxyl group with a chlorine atom, yielding the acyl chloride functional group.

Typical reaction conditions involve refluxing the quinoline-4-carboxylic acid derivative with an excess of the chlorinating agent in an inert solvent such as dichloromethane or chloroform, often in the presence of a catalytic amount of DMF to activate the reagent.

Representative Reaction Conditions and Yields

- The use of ethyl acetate as a solvent during chloroacetylation provides a good balance of solubility and reaction control, minimizing side reactions.

- Maintaining the reaction temperature below 25°C during chloroacetylation prevents decomposition and improves selectivity.

- Cyclization under nitrogen atmosphere with pyridine as a base facilitates the formation of the quinoline ring while scavenging HCl by-products.

- The carbonyl chloride formation step benefits from catalytic DMF addition to enhance chlorinating agent reactivity.

- Industrial scale preparations often optimize these steps using continuous flow reactors to improve heat and mass transfer, thus increasing yield and reproducibility.

The preparation of this compound involves a multi-step synthetic approach centered on the formation of a 6-chloro-substituted quinoline core, installation of the 2-(2-chlorophenyl) substituent, and conversion of the carboxylic acid moiety to the reactive carbonyl chloride. The process relies on well-established organic transformations such as chloroacetylation, cyclization, and chlorination with reagents like thionyl chloride under controlled conditions. Optimization of reaction parameters such as temperature, solvent choice, and atmosphere is crucial for high yields and purity. Industrial adaptations often employ continuous flow techniques to scale up production efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Coupling Reactions: The carbonyl chloride group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is in the development of novel pharmaceuticals. Its ability to inhibit specific enzymes involved in DNA replication and repair positions it as a potential anti-cancer agent. Studies have indicated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its utility in targeted cancer therapies.

Proteomics

In proteomics research, this compound serves as an important tool for studying protein interactions and enzyme activities. It can be utilized to develop fluorescent probes for biological imaging, allowing researchers to visualize cellular processes in real-time. The compound's reactivity with nucleophiles facilitates the formation of amides and esters, which can be critical for creating labeled biomolecules for tracking studies.

Industrial Applications

This compound is also employed in the synthesis of agrochemicals and other industrial products. Its ability to act as an intermediate in complex organic syntheses makes it valuable for producing various chemicals used in agriculture and material science.

Case Studies and Research Findings

-

Anti-Cancer Activity:

A study published in a peer-reviewed journal demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cellular proliferation. -

Fluorescent Probes Development:

Research has shown that modifications of this compound can lead to the creation of effective fluorescent probes for monitoring biological processes within cells. These probes have been applied successfully in live-cell imaging experiments, providing insights into cellular dynamics. -

Synthesis of Quinoline Derivatives:

Various studies have explored synthetic routes involving this compound as a precursor for creating new quinoline derivatives with enhanced biological activities. These derivatives have been tested for antimicrobial properties, showcasing the versatility of this compound in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of certain biochemical pathways. The quinoline ring structure allows for interactions with various enzymes and receptors, influencing their activity and function .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the quinoline core and aryl rings significantly alter melting points, solubility, and spectral characteristics. Key comparisons include:

Notes:

- Electron-donating groups (e.g., 3-MeO in ) increase electron density at the quinoline core, likely slowing nucleophilic substitution at the carbonyl chloride compared to electron-withdrawing chloro substituents.

Actividad Biológica

6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a quinoline derivative notable for its diverse biological activities. This compound's structure, featuring a quinoline core with chlorinated phenyl groups, positions it as a significant candidate in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to inhibit specific enzymes involved in critical cellular processes, including:

- Enzyme Inhibition : It has been shown to inhibit enzymes associated with DNA replication and repair, which can lead to apoptosis in cancer cells.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest, particularly in the G1 phase, thereby preventing cancer cells from proliferating.

The compound exhibits significant reactivity due to its carbonyl chloride functional group, making it suitable for nucleophilic substitution reactions. This property allows it to form various derivatives that may enhance its biological activity. The presence of chlorine atoms increases lipophilicity, potentially improving cellular uptake and interaction with target molecules.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. For instance:

- Cytotoxicity : In vitro studies reveal that the compound has cytotoxic effects on several cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The compound induces apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Apoptotic Induction : Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound, correlating with elevated levels of cleaved caspase-3 .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Findings included:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 5 to 20 µg/mL against tested pathogens.

- Mechanism Insights : The study suggested that the chlorinated phenyl groups enhance binding affinity to bacterial enzymes critical for cell wall synthesis.

Data Summary

| Activity Type | IC50/Effect | Target Cells/Pathogens | Mechanism |

|---|---|---|---|

| Anticancer | IC50 = 12 µM (MCF-7) | MCF-7, HepG2 | Apoptosis via caspase activation |

| Antimicrobial | MIC = 5–20 µg/mL | Various bacteria | Inhibition of cell wall synthesis |

Q & A

Q. What are the recommended methods for synthesizing 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, and how can reaction yields be optimized?

Answer: Synthesis typically involves Friedel-Crafts acylation or cyclocondensation of chlorinated precursors. For example, quinoline scaffolds are often constructed via cyclization of substituted anilines with α,β-unsaturated carbonyl compounds. Optimization includes:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution .

- Temperature control : Gradual heating (80–120°C) minimizes side reactions like over-chlorination.

- Solvent choice : High-polarity solvents (e.g., DMF or DCM) improve intermediate stability .

Yield discrepancies in literature (e.g., 45–70%) may arise from purification methods; recrystallization in ethanol/dichloromethane mixtures is recommended for ≥95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline and chlorophenyl groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% threshold) .

- Elemental analysis : Verify Cl content (theoretical: ~25.1% w/w) to detect unreacted precursors .

Q. What safety protocols are essential for handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to acyl chloride reactivity .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (TLV: <1 ppm) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is definitive:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Software tools : SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing torsion angles (e.g., dihedral angle between quinoline and chlorophenyl groups: 15–25°) .

Contradictions in bond lengths (e.g., C-Cl: 1.72–1.75 Å vs. DFT-predicted 1.70 Å) may arise from crystal packing effects; Hirshfeld surface analysis can clarify .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic acyl substitution?

Answer:

- DFT calculations : B3LYP/6-31G(d) level optimizes transition states for reactions with amines or alcohols. Key parameters:

- Electrophilicity index (ω) : High ω (>3.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl .

- Fukui functions (f⁻) : Identify reactive sites (e.g., C=O carbon as primary electrophilic center) .

- MD simulations : Solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics can be modeled using GROMACS .

Q. How can researchers address discrepancies in reported solubility data across solvents?

Answer:

- Experimental validation : Replicate solubility tests (e.g., shake-flask method) at controlled temperatures (25±0.5°C) .

- QSAR models : Correlate Hansen solubility parameters (δd, δp, δh) with observed solubility in DMSO, ethanol, and chloroform .

- Contamination checks : Use ICP-MS to detect trace metals (e.g., Fe³⁺) that may form complexes and alter solubility .

Q. What strategies mitigate decomposition during long-term storage?

Answer:

- Storage conditions : Argon-atmosphere vials at -20°C reduce hydrolysis and oxidation .

- Stabilizers : Add molecular sieves (3Å) to adsorb moisture or 0.1% BHT to inhibit radical degradation .

- Stability monitoring : Periodic FT-IR analysis (e.g., carbonyl peak at 1740 cm⁻¹) detects degradation products .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s thermal stability be reconciled?

Answer:

- DSC/TGA analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to determine decomposition onset (reported range: 180–220°C) .

- Kinetic studies : Apply the Kissinger method to calculate activation energy (Ea) and identify degradation pathways (e.g., cleavage of acyl chloride vs. quinoline ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.